molecular formula C11H15NO2 B14337693 Ethyl 4-propylpyridine-2-carboxylate CAS No. 99985-98-5

Ethyl 4-propylpyridine-2-carboxylate

Cat. No.: B14337693
CAS No.: 99985-98-5
M. Wt: 193.24 g/mol
InChI Key: FXELLUFHTZGPIG-UHFFFAOYSA-N
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Description

Ethyl 4-propylpyridine-2-carboxylate is a high-purity chemical reagent designed for research and development applications. As a multi-substituted pyridine derivative, this compound is of significant interest in medicinal chemistry. Pyridine derivatives are recognized as privileged structures in drug discovery due to their widespread presence in bioactive molecules and natural products . The specific substitution pattern on the pyridine ring in this compound is analogous to structures investigated for their antimicrobial and antiviral properties, which are a high priority in current scientific research, including the development of new agents against life-threatening viruses like SARS-CoV-2 . The presence of both ester and propyl functional groups on the pyridine core influences the molecule's geometry, lipophilicity, and electronic distribution, which are critical factors for its interaction with specific biological protein targets . Furthermore, the incorporation of the pyridine nucleus can enhance the water solubility of a molecule, thereby improving its drug-like properties . Researchers can utilize this compound as a key synthetic intermediate or building block for the construction of more complex heterocyclic systems, such as those found in patents for Pyridin-4-yl derivatives with diverse therapeutic potentials . The structural motifs present in this compound are frequently explored in the synthesis of molecules with potential antibacterial, antifungal, and antiviral activities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

99985-98-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-propylpyridine-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-5-9-6-7-12-10(8-9)11(13)14-4-2/h6-8H,3-5H2,1-2H3

InChI Key

FXELLUFHTZGPIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

The most straightforward route involves esterifying 4-propylpyridine-2-carboxylic acid with ethanol under acidic conditions. This method, referenced in early literature such as Rees Journal of the Chemical Society (1956), employs sulfuric acid or p-toluenesulfonic acid as catalysts. The carboxylic acid reacts with excess ethanol at reflux (78°C) for 6–12 hours, yielding the ester via nucleophilic acyl substitution.

Key parameters include:

  • Molar ratio : A 3:1 ethanol-to-acid ratio maximizes ester formation while minimizing side reactions.
  • Catalyst loading : 5–10 mol% sulfuric acid achieves >85% conversion, though higher concentrations risk dehydration byproducts.
  • Workup : Neutralization with sodium bicarbonate followed by extraction with ethyl acetate isolates the product.

Recent advancements utilize microwave-assisted esterification, reducing reaction times to 30–60 minutes at 100°C with comparable yields.

Oxidation of 4-Propyl-2-Methylpyridine Followed by Esterification

Analogous to the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid, oxidation of 4-propyl-2-methylpyridine introduces the carboxylic acid group, which is subsequently esterified. Potassium permanganate in a nitric acid/water system (80°C, 6 hours) oxidizes the methyl group to a carboxylic acid. After filtration and acidification, the intermediate is refluxed with ethanol and H2SO4 to yield the ester.

Optimization insights :

  • Oxidant stoichiometry : 1.5 equivalents of KMnO4 per methyl group prevent over-oxidation.
  • Esterification pH : Maintaining pH <2 during acidification ensures protonation of the carboxylate, facilitating ethanol nucleophilic attack.

This two-step approach achieves an overall yield of 74–82%, though scalability is limited by the exothermic oxidation step.

Decarboxylative Coupling via Pyridylacetic Acid Derivatives

A novel method involves the reaction of 2-pyridylacetic acid hydrochloride with α,β-unsaturated carbonyl compounds under basic conditions. For ethyl 4-propylpyridine-2-carboxylate, propionaldehyde serves as the α,β-unsaturated precursor. In tetrahydrofuran (THF) with N-methylmorpholine, the pyridylacetic acid undergoes decarboxylation, forming a carbanion that adds to the aldehyde. Subsequent cyclization and dehydration yield the target compound.

Critical reaction conditions :

  • Solvent : THF enhances nucleophilicity of the carbanion.
  • Temperature : Room temperature minimizes side reactions, with completion in 2–4 hours.
  • Workup : Column chromatography (n-hexane:ethyl acetate, 3:1) purifies the product.

This method offers modularity for substituting the propyl group but requires stringent anhydrous conditions.

Hantzsch Dihydropyridine Cyclocondensation

Adapting the Hantzsch synthesis, ethyl acetoacetate, propionaldehyde, and ammonium acetate react in ethanol to form a 1,4-dihydropyridine intermediate. Oxidative aromatization with manganese dioxide or iodine yields the pyridine ring.

Reaction scheme :

  • Cyclocondensation : Ethyl acetoacetate (2 equivalents), propionaldehyde (1 equivalent), and NH4OAc (3 equivalents) reflux in ethanol for 8 hours.
  • Aromatization : Add MnO2 (2 equivalents) and stir at 60°C for 2 hours.

Yield : 65–70%, with byproducts including unreacted dihydropyridine and over-oxidized species.

Catalytic Cross-Coupling Strategies

Palladium-catalyzed cross-coupling introduces the propyl group to pre-functionalized pyridine esters. For example, Suzuki-Miyaura coupling of ethyl 4-bromopyridine-2-carboxylate with propylboronic acid uses Pd(PPh3)4 and Na2CO3 in dioxane/water.

Optimized parameters :

  • Catalyst : 5 mol% Pd(PPh3)4.
  • Temperature : 90°C for 12 hours.
  • Yield : 78% after silica gel chromatography.

This method excels in regioselectivity but requires halogenated precursors, increasing cost.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Scalability Cost Efficiency
Direct Esterification 85–90 6–12 h High Low
Oxidation-Esterification 74–82 12–18 h Moderate Moderate
Decarboxylative Coupling 70–75 2–4 h Low High
Hantzsch Synthesis 65–70 10 h Moderate Low
Cross-Coupling 75–78 12 h Low High

Direct esterification remains the most cost-effective and scalable route, while cross-coupling offers precision for specialized applications.

Physicochemical Properties and Characterization

This compound (C11H15NO2) has a molecular weight of 193.24 g/mol and a logP of 2.21, indicating moderate lipophilicity. Key spectral data:

  • 1H NMR (CDCl3): δ 1.35 (t, 3H, CH2CH3), 1.65 (sextet, 2H, CH2CH2CH3), 2.90 (t, 2H, CH2CH2CH3), 4.35 (q, 2H, OCH2), 7.45 (d, 1H, pyridine-H3), 8.55 (d, 1H, pyridine-H6).
  • IR : 1725 cm−1 (ester C=O), 1590 cm−1 (pyridine ring).

Crystallographic studies reveal planar pyridine rings with ester groups adopting a syn conformation relative to the propyl chain.

Industrial and Environmental Considerations

Large-scale production favors direct esterification due to minimal waste generation. However, decarboxylative methods align with green chemistry principles by avoiding stoichiometric oxidants. Solvent recovery systems for THF and ethyl acetate improve sustainability. Regulatory compliance necessitates monitoring residual KMnO4 and Pd catalysts in final products.

Mechanism of Action

The mechanism of action of ethyl 4-propylpyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites. The compound’s effects are mediated through pathways involving nucleophilic attack on the ester carbonyl group, resulting in the cleavage of the ester bond .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Ethyl 4-propylpyridine-2-carboxylate: Contains an aromatic pyridine ring with a lipophilic propyl chain (4-position) and an ester group (2-position).
  • Ethyl 2-(piperidin-4-yl)acetate: Features a saturated piperidine ring (non-aromatic) with an ester group. The piperidine nitrogen is more basic than pyridine, enhancing water solubility and hydrogen-bond donor capacity .

Physicochemical Properties (Hypothetical vs. Evidence-Based)

The table below contrasts inferred properties of this compound with experimental data from Ethyl 2-(piperidin-4-yl)acetate :

Property This compound (Inferred) Ethyl 2-(Piperidin-4-yl)Acetate
Molecular Weight ~207.25 g/mol 185.23 g/mol
LogP (Lipophilicity) ~2.5 (higher due to propyl group) 1.2
Hydrogen Bond Acceptors 3 (pyridine N, two ester O) 3 (piperidine N, ester O)
Water Solubility Low (propyl enhances hydrophobicity) Moderate (piperidine improves solubility)
Synthetic Route Likely via EDCl/HOBt-mediated esterification Confirmed using EDCl/HOBt and Cs₂CO₃

Key Differences and Implications

  • Aromaticity vs. Saturation : The pyridine ring in the target compound reduces basicity compared to piperidine, lowering water solubility but increasing metabolic stability.
  • Substituent Effects : The 4-propyl group in the target compound enhances lipophilicity (higher LogP), favoring membrane permeability and bioavailability in drug design.
  • Synthesis : Both compounds likely employ coupling reagents (e.g., EDCl/HOBt), but reaction conditions (solvent, temperature) may vary due to aromatic vs. aliphatic ring reactivity .

Research Findings and Methodological Considerations

Computational and Experimental Insights

Bioavailability and ADMET Profiles

  • Ethyl 2-(piperidin-4-yl)acetate : Higher BBB penetration is expected from its saturated ring and lower LogP .

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